1,3,5-Trichloro-2,4,6-trimethylbenzene
Description
Structure
3D Structure
Properties
IUPAC Name |
1,3,5-trichloro-2,4,6-trimethylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl3/c1-4-7(10)5(2)9(12)6(3)8(4)11/h1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMNISWKTOHUZQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1Cl)C)Cl)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60201339 | |
| Record name | 1,3,5-Trichloro-2,4,6-trimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60201339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5324-68-5 | |
| Record name | 1,3,5-Trichloro-2,4,6-trimethylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5324-68-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,5-Trichloro-2,4,6-trimethylbenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005324685 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mesitylene,4,6-trichloro- | |
| Source | DTP/NCI | |
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| Record name | 1,3,5-Trichloro-2,4,6-trimethylbenzene | |
| Source | EPA DSSTox | |
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| Record name | 1,3,5-Trichloro-2,4,6-trimethyl-benzene | |
| Source | European Chemicals Agency (ECHA) | |
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Synthetic Strategies and Chemical Transformations of 1,3,5 Trichloro 2,4,6 Trimethylbenzene and Its Derivatives
Methodologies for Synthesis of Highly Substituted Benzene (B151609) Derivatives
The synthesis of polysubstituted benzene rings is a cornerstone of organic synthesis, enabling the construction of complex molecules with tailored properties. The preparation of 1,3,5-trichloro-2,4,6-trimethylbenzene primarily relies on the electrophilic aromatic substitution of a readily available precursor.
Precursor Chemistry and Reaction Pathways
The principal precursor for the synthesis of this compound is mesitylene (B46885) (1,3,5-trimethylbenzene). The three methyl groups on the benzene ring are activating and direct incoming electrophiles to the ortho and para positions. In the case of mesitylene, all available positions (2, 4, and 6) are equivalent and are ortho and para to the methyl groups, making it an ideal substrate for symmetric trisubstitution.
The primary reaction pathway is the direct electrophilic chlorination of mesitylene. This reaction proceeds stepwise, with the introduction of the first chlorine atom making the ring slightly less activated for the subsequent substitutions. However, the strong activating effect of the three methyl groups allows for the reaction to proceed to completion under appropriate conditions, yielding the desired trichlorinated product.
The reaction typically employs a chlorinating agent, such as chlorine gas (Cl₂) or sulfuryl chloride (SO₂Cl₂), in the presence of a Lewis acid catalyst. Common catalysts for this type of reaction include iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃). The catalyst polarizes the Cl-Cl bond, generating a more potent electrophile that can be attacked by the electron-rich aromatic ring of mesitylene.
Optimization of Reaction Parameters for Yield and Purity
Achieving a high yield and purity of this compound requires careful optimization of several reaction parameters. The choice of chlorinating agent, catalyst, solvent, reaction temperature, and reaction time all play a crucial role in the outcome of the synthesis.
Table 1: Key Parameters for the Optimized Synthesis of this compound
| Parameter | Optimized Condition | Rationale |
| Chlorinating Agent | Chlorine (Cl₂) or Sulfuryl Chloride (SO₂Cl₂) | Both are effective, with the choice often depending on handling and safety considerations. |
| Catalyst | Iron(III) Chloride (FeCl₃) or Aluminum Chloride (AlCl₃) | These Lewis acids are effective at activating the chlorinating agent. |
| Solvent | A non-polar, inert solvent such as carbon tetrachloride (CCl₄) or dichloromethane (B109758) (CH₂Cl₂) | These solvents help to dissolve the reactants and control the reaction temperature without participating in the reaction. |
| Temperature | Typically low to moderate temperatures (e.g., 0-50 °C) | Lower temperatures can help to control the exothermicity of the reaction and minimize side-product formation. |
| Reaction Time | Varies depending on other parameters, monitored by techniques like GC-MS | Sufficient time is required for the reaction to proceed to completion and achieve trisubstitution. |
Controlling the stoichiometry of the chlorinating agent is also critical. A molar excess of the chlorinating agent is necessary to ensure the complete trichlorination of the mesitylene precursor. Purification of the final product is typically achieved through recrystallization, which allows for the separation of the desired this compound from any under-chlorinated byproducts or isomers.
Derivatization and Functionalization Strategies
The chemical reactivity of this compound allows for its further modification to introduce additional functional groups or to synthesize related analogs with different halogen substituents.
Introduction of Additional Functional Groups (e.g., Chloromethylation)
One important derivatization is the introduction of chloromethyl groups onto the aromatic ring, a reaction known as chloromethylation. This functionalization is typically achieved through the Blanc chloromethylation reaction, which involves treating the aromatic substrate with formaldehyde (B43269) (or a formaldehyde equivalent like paraformaldehyde) and hydrogen chloride (HCl) in the presence of a Lewis acid catalyst, such as zinc chloride (ZnCl₂).
For a highly substituted and relatively deactivated ring like this compound, the conditions for chloromethylation would need to be carefully controlled. The reaction introduces a -CH₂Cl group, which is a versatile synthetic handle that can be further converted into other functional groups such as alcohols, aldehydes, nitriles, and ethers.
Synthesis of Analogs and Homologs (e.g., Brominated, Iodinated Mesitylene Derivatives)
The synthesis of brominated and iodinated analogs of this compound can be approached by starting with mesitylene and employing the corresponding halogenating agents.
Brominated Derivatives: The synthesis of 1,3,5-tribromo-2,4,6-trimethylbenzene (B1661998) is analogous to the chlorination reaction. Mesitylene can be treated with bromine (Br₂) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃). The reaction conditions would be optimized to favor complete tribromination.
Iodinated Derivatives: The direct iodination of mesitylene to produce 1,3,5-triiodo-2,4,6-trimethylbenzene is also achievable. This reaction often requires a source of electrophilic iodine, which can be generated from iodine (I₂) in the presence of an oxidizing agent, such as nitric acid or a mixture of an iodide salt and an oxidant.
Table 2: Synthesis of Halogenated Mesitylene Derivatives
| Derivative | Halogenating Agent | Catalyst/Conditions |
| 1,3,5-Tribromo-2,4,6-trimethylbenzene | Bromine (Br₂) | Iron(III) Bromide (FeBr₃) |
| 1,3,5-Triiodo-2,4,6-trimethylbenzene | Iodine (I₂) | Oxidizing agent (e.g., HNO₃) |
Reaction Mechanisms of Chemical Transformations
The synthesis and derivatization of this compound are governed by the principles of electrophilic aromatic substitution.
The chlorination of mesitylene proceeds through a stepwise mechanism. In the first step, the Lewis acid catalyst activates the chlorine molecule, creating a highly electrophilic species. The π-electrons of the mesitylene ring then attack this electrophile, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. In the final step, a weak base, such as the tetrachloroferrate anion (FeCl₄⁻), removes a proton from the carbon atom bearing the new chlorine substituent, restoring the aromaticity of the ring. This process is repeated two more times to yield the trichlorinated product. The directing effects of the methyl groups and the deactivating, yet ortho, para-directing, nature of the newly introduced chlorine atoms guide the regioselectivity of the subsequent chlorination steps to the remaining available positions.
The mechanism of chloromethylation also follows the electrophilic aromatic substitution pathway. The reaction of formaldehyde and HCl with a Lewis acid catalyst generates a highly electrophilic species, likely a chloromethyl cation (⁺CH₂Cl) or a related complex. The aromatic ring attacks this electrophile to form a sigma complex, which then loses a proton to yield the chloromethylated product.
Electrophilic Aromatic Substitution Pathways
The benzene ring of this compound is theoretically susceptible to electrophilic aromatic substitution (EAS). The three methyl groups are activating and ortho-, para-directing, while the three chlorine atoms are deactivating but also ortho-, para-directing. Due to the symmetrical substitution pattern, all unsubstituted positions on the aromatic ring are equivalent. However, the steric hindrance from the flanking methyl and chloro groups, combined with the deactivating inductive effect of the chlorine atoms, generally renders the aromatic ring electron-deficient and sterically hindered, making electrophilic substitution challenging under standard conditions.
Detailed research findings on traditional EAS reactions such as nitration, halogenation, and Friedel-Crafts reactions specifically on this compound are not extensively documented in readily available literature. However, studies on closely related compounds provide insights. For instance, the nitration of 2-chloro-1,3,5-trimethylbenzene has been shown to proceed via an ipso-nitration mechanism, where the initial attack of the nitronium ion occurs at a position already occupied by a substituent. This can lead to the formation of rearranged products. nih.gov
| Reaction Type | Reagents and Conditions | Expected Product(s) | Remarks |
| Nitration | Concentrated HNO₃ / H₂SO₄ | 1,3,5-Trichloro-2,4,6-trimethyl-nitrobenzene | Reaction is expected to be slow due to the deactivating effect of the chlorine atoms. |
| Halogenation | Br₂ / FeBr₃ or Cl₂ / AlCl₃ | Not readily available | Steric hindrance and ring deactivation may inhibit the reaction. |
| Friedel-Crafts Alkylation/Acylation | R-Cl / AlCl₃ or RCOCl / AlCl₃ | Not readily available | The deactivated ring is generally unreactive under standard Friedel-Crafts conditions. |
Nucleophilic Displacement Reactions
While the electron-rich nature of the benzene ring typically makes it resistant to nucleophilic attack, the presence of strong electron-withdrawing groups can facilitate nucleophilic aromatic substitution (SNAг). In this compound, the chlorine atoms themselves are the leaving groups. Although the methyl groups are electron-donating, the cumulative inductive effect of the three chlorine atoms may not be sufficient to activate the ring for facile nucleophilic displacement under mild conditions.
However, studies on analogous, more activated systems demonstrate the feasibility of such reactions. For example, 1,3,5-trichloro-2,4,6-trinitrobenzene (B1615322) readily undergoes amination to form 1,3,5-triamino-2,4,6-trinitrobenzene (TATB). pressbooks.pub This suggests that with sufficient activation or under forcing conditions, the chlorine atoms in this compound could be displaced by various nucleophiles.
Potential nucleophilic displacement reactions could involve:
Hydroxide ions: Reaction with strong bases at high temperatures and pressures could potentially lead to the formation of corresponding phenols.
Amines: Substitution by primary or secondary amines would yield aniline (B41778) derivatives.
Thiols: Thiolates could displace the chlorine atoms to form thioethers.
| Nucleophile | Reagents and Conditions | Potential Product |
| Hydroxide | NaOH, high temperature/pressure | 2,4,6-Trimethyl-1,3,5-benzenetriol |
| Amines | RNH₂, heat | N¹,N³,N⁵-Trialkyl-2,4,6-trimethyl-1,3,5-benzenetriamine |
| Thiols | RSH, base | 1,3,5-Tris(alkylthio)-2,4,6-trimethylbenzene |
Oxidative and Reductive Transformations
The methyl groups and the chloro substituents on the this compound ring represent sites for oxidative and reductive transformations, respectively.
Oxidation: The three methyl groups can be oxidized to carboxylic acid functionalities. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium(VI) oxide in sulfuric acid are commonly employed for the oxidation of alkylbenzenes. The complete oxidation of all three methyl groups would yield 2,4,6-trichlorobenzene-1,3,5-tricarboxylic acid. A procedure for the oxidation of the non-chlorinated analog, 1,3,5-trimethylbenzene (mesitylene), to 1,3,5-benzenetricarboxylic acid (trimesic acid) using chromium(VI) oxide in sulfuric acid has been reported, suggesting a viable pathway for the chlorinated derivative. chemicalbook.com
Reduction: The chlorine atoms can be removed through reductive dehalogenation. Catalytic hydrogenation is a common method for this transformation, typically employing a palladium catalyst (e.g., Pd/C) and a source of hydrogen gas. This process would lead to the formation of 1,3,5-trimethylbenzene (mesitylene).
| Transformation | Reagents and Conditions | Product |
| Oxidation | CrO₃ / H₂SO₄ or KMnO₄, heat | 2,4,6-Trichlorobenzene-1,3,5-tricarboxylic acid |
| Reduction | H₂, Pd/C | 1,3,5-Trimethylbenzene (Mesitylene) |
Formation of Polyradicals and Extended Molecular Systems Incorporating the this compound Moiety
The C₃ symmetric substitution pattern of this compound makes it an attractive building block, or "moiety," for the construction of larger, more complex molecular architectures. While the direct formation of stable polyradicals from this specific compound is not well-documented, its derivatives can serve as precursors for extended molecular systems.
The chlorine atoms provide reactive handles for nucleophilic substitution reactions, allowing for the attachment of various functional arms. This strategy is often employed in the synthesis of "star-shaped" molecules, where a central core is connected to multiple peripheral units. For instance, analogous C₃ symmetric cores, such as 2,4,6-trichloro-1,3,5-triazine, are widely used to create dendrimers and other complex structures by sequential displacement of the chlorine atoms. masterorganicchemistry.com By analogy, this compound could be functionalized with arms that contain radical precursors or chromophores, leading to the formation of multifunctional materials.
The synthesis of such extended systems would typically involve a multi-step process:
Functionalization of the core: Nucleophilic displacement of the chlorine atoms on the this compound ring with molecules containing desired functionalities.
Elaboration of the arms: Further chemical modifications of the attached side chains.
Generation of radical centers (if desired): For polyradical systems, this would be the final step, often involving oxidation or photolysis of precursor groups.
While specific examples utilizing this compound as a central scaffold are not abundant in the literature, its structural motifs are present in various supramolecular and materials chemistry contexts.
Molecular Geometry and Bond Parameters of this compound
The substitution of hydrogen atoms with alternating chlorine atoms and methyl groups on the benzene ring introduces significant steric strain and electronic effects, leading to a distorted yet fascinating molecular architecture.
Aromatic Ring Distortion and Substituent Effects
The symmetric substitution on the benzene ring in this compound results in considerable steric hindrance between the adjacent bulky chlorine atoms and methyl groups. This steric repulsion forces the substituents to bend out of the plane of the aromatic ring to minimize unfavorable interactions. Consequently, the benzene ring itself deviates from perfect planarity.
Structural studies at different temperatures have provided precise measurements of the bond lengths within the molecule. At 150 K, the average aromatic carbon-carbon bond length (Car-Car) is 1.392 Å. iucr.org This value is very close to the 1.39 Å length typical for an unsubstituted benzene molecule, but individual bond lengths within the ring may vary slightly due to the electronic push-pull effects of the electron-donating methyl groups and the electron-withdrawing chlorine atoms.
Methyl Group Conformation and Staggering
In an isolated, gaseous state, quantum chemistry calculations suggest that the three methyl groups of this compound are equivalent, with one C-H bond of each methyl group lying in the plane of the aromatic ring. researchgate.net However, in the solid crystalline state, the conformation is dictated by intermolecular packing forces. Inelastic neutron scattering experiments at 4 K have shown that the three methyl groups become non-equivalent, each adopting a specific orientation within the triclinic lattice. researchgate.net This results in three distinct potential barriers hindering their rotation, a departure from the equivalence observed in the theoretical isolated molecule. researchgate.net The protons of the methyl groups are typically found in a staggered conformation relative to the aromatic ring atoms to minimize steric clash. researchgate.net
C-Cl and C-CH₃ Bond Characteristics
The bonds connecting the substituents to the aromatic ring are also influenced by the crowded molecular environment. Single-crystal X-ray diffraction studies have determined the mean bond lengths at two different temperatures, 150 K and 297 K. These studies show that the thermal parameters at the higher temperature are almost double those at the lower temperature, as expected. iucr.org
The average length of the carbon-chlorine (C-Cl) bond is 1.750 Å at 150 K and 1.745 Å at 297 K. iucr.org The bond between the aromatic ring and the methyl carbon (Car-CCH₃) has a mean length of 1.500 Å at 150 K, which slightly increases to 1.505 Å at 297 K. iucr.org These values are consistent with previously reported data for this molecule at room temperature. iucr.org
| Bond Type | Bond Length at 150 K (Å) | Bond Length at 297 K (Å) |
|---|---|---|
| Car-Car | 1.392 | 1.389 |
| Car-CCH₃ | 1.500 | 1.505 |
| C-Cl | 1.750 | 1.745 |
Crystal Structure Determination and Polymorphism
The solid-state structure of this compound is complex, exhibiting multiple crystalline phases depending on the temperature. The determination of these structures has required a combination of diffraction techniques.
Powder X-ray Diffraction and Neutron Diffraction for Phase Characterization
This compound is known to exist in at least three stable solid phases: Phase II, Phase III, and Phase IV. researchgate.net The transitions between these phases occur at approximately 314 K (Phase III to II) and 160 K (Phase III to IV). researchgate.net
Due to the challenges in growing single crystals of each phase, high-resolution powder X-ray diffraction using synchrotron radiation was employed to solve the structures of Phase II (at 343 K) and Phase IV (at 50 K) from first principles. researchgate.net Furthermore, to accurately locate the positions of the hydrogen atoms in the methyl groups, the structures were refined using high-resolution powder neutron diffraction data on a perdeuterated sample of the compound. researchgate.net These combined diffraction methods have been crucial for a comprehensive characterization of the polymorphic behavior and the detailed crystal packing in each phase. researchgate.net
An in-depth examination of the molecular and supramolecular characteristics of this compound reveals intricate details about its solid-state architecture and conformational behavior. This article focuses exclusively on the crystallographic and structural aspects of the compound, adhering to a precise scientific outline.
Solid State Phase Transitions and Thermodynamical Behavior
Thermophysical Measurements
Thermophysical properties, particularly heat capacity, provide critical insights into the energetic landscape of the different solid phases and the transitions between them.
The heat capacities of 1,3,5-Trichloro-2,4,6-trimethylbenzene have been precisely measured using adiabatic calorimetry over a wide temperature range, from 3 K to 327 K. oup.comresearchgate.net This technique allows for the accurate determination of the heat capacity (Cp) as a function of temperature, covering the stability regions of Phases II, III, and IV. oup.comresearchgate.net One reported value for the solid phase heat capacity at 300 K is 232.39 J/mol·K. nist.gov
The heat capacity data show distinct anomalies, or sharp peaks, at the temperatures corresponding to the phase transitions. These anomalies are direct evidence of the transitions and can be analyzed to determine their thermodynamic properties. As noted earlier, the IV–III transition exhibits a single anomaly at 163.5 K under slow cooling conditions. oup.comresearchgate.net In contrast, rapid cooling leads to a split anomaly, with two peaks emerging at 158.7 K and 163.5 K, indicating a more complex transition pathway under non-equilibrium conditions. oup.comresearchgate.net
Kinetics and Mechanisms of Phase Transitions
The kinetics of the transition between Phase II and Phase III have been investigated by examining the time dependence of Raman spectra at low frequencies. oup.comresearchgate.net The results of this kinetic study suggest that the transformation is best described by a diffusionless nucleation mechanism. oup.comresearchgate.net This type of mechanism, often seen in solid-state transformations, involves the formation of small nuclei of the new phase within the parent phase, which then grow without long-range atomic diffusion.
Diffusionless Nucleation Mechanisms
The diffusionless nature of this transition implies that the chemical composition of the phases remains unchanged and the transformation involves a coordinated shear-like displacement of molecules. This is distinct from diffusion-controlled transformations which are typically slower and involve the movement of atoms over larger distances. The presence of a hysteresis effect in the III–II transition further supports the characteristics of a diffusionless, first-order phase transition. researchgate.net The thermal hysteresis can be rationalized by the existence of a metastable phase, referred to as IV'. researchgate.net
| Transition | Temperature (K) | Notes |
|---|---|---|
| IV → III | 163.5 | Observed upon slow cooling from Phase II. researchgate.net |
| IV → III (Rapid Cooling) | 158.7 and 163.5 | Heat capacity anomaly splits into two peaks. researchgate.net |
| III → II | 314 | First-order transition with hysteresis. researchgate.net |
Time-Dependent Studies of Phase Transformations
The kinetics of the phase transformations in this compound have been elucidated through time-dependent spectroscopic studies. Specifically, the time dependence of Raman spectra at low frequencies was employed to investigate the kinetics of the transition between phase II and phase III. researchgate.net This technique allows for the monitoring of changes in the crystal lattice vibrations as the material transitions from one solid phase to another.
The analysis of these time-dependent Raman spectra provides the crucial evidence for proposing a diffusionless nucleation mechanism for the II-III transition. researchgate.net While specific quantitative data on the rates of transformation from the available literature is limited, the qualitative interpretation of the spectral changes over time is consistent with the rapid, cooperative molecular rearrangements characteristic of such a mechanism. These studies highlight the importance of vibrational spectroscopy in understanding the dynamic aspects of solid-state phase transitions.
| Experimental Technique | Observation | Inferred Mechanism |
|---|---|---|
| Time-dependent low-frequency Raman spectroscopy | Changes in lattice vibration modes over time during the phase transition. researchgate.net | Diffusionless Nucleation researchgate.net |
| Adiabatic Calorimetry | First-order transition with thermal hysteresis. researchgate.net | Consistent with a diffusionless mechanism. researchgate.net |
Spectroscopic Probes of Structure and Dynamics
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-invasive technique that provides detailed information about the structure, dynamics, and chemical environment of molecules. By observing the behavior of atomic nuclei in a magnetic field, specific molecular motions and relaxation processes can be characterized.
Proton (¹H) NMR Studies of Molecular Motion and Relaxation
For an isolated molecule of 1,3,5-Trichloro-2,4,6-trimethylbenzene, quantum chemistry calculations indicate that the three methyl groups are equivalent. researchgate.net However, in the solid state at low temperatures (4 K), inelastic neutron scattering (INS) studies, which complement NMR, have identified three distinct tunneling excitation energies at 4.3, 9.5, and 13.1 µeV. researchgate.net This differentiation implies that the crystalline environment induces three different hindering potentials for the rotation of the methyl groups, a phenomenon that can be further investigated through temperature-dependent ¹H NMR relaxation studies. researchgate.net Thermal motion analysis suggests a moderate in-plane libration and a barrier to in-plane rotation estimated at 35 (±3) kJ mol⁻¹. researchgate.net
Deuterium (B1214612) (²H) NMR for Orientational Disorder and Dynamics
Deuterium (²H) NMR is particularly well-suited for investigating the details of molecular dynamics and orientational disorder in solids. nih.govmdpi.com By selectively replacing protons with deuterium atoms (e.g., in the methyl groups), the ²H NMR spectral line shape, known as a Pake pattern, becomes a sensitive probe of the rate and geometry of molecular motion. mdpi.com The line width and shape of the spectra are directly influenced by dynamic processes occurring on a broad range of time scales. nih.govmdpi.com
While specific ²H NMR studies on this compound are not extensively detailed in the available literature, the technique's application to closely related substituted benzenes demonstrates its utility. For instance, in a study of an isomer, 1,2,3-trichloro-4,5,6-trimethylbenzene, ²H NMR revealed a continuous growth of orientational disorder with increasing temperature, even within a phase that appeared ordered by X-ray diffraction. rsc.orgrsc.org This highlights the sensitivity of ²H NMR to subtle dynamic changes. rsc.orgrsc.org Such studies can quantify the distribution of molecular orientations in crystal lattice sites and their temperature dependence, providing a detailed picture of disorder. rsc.orgrsc.org
Spin-Lattice Relaxation Rate Analysis
Spin-lattice relaxation, characterized by the time constant T₁, measures the rate at which the nuclear spin system returns to thermal equilibrium with its environment (the "lattice") after being perturbed by a radiofrequency pulse. wikipedia.orgradiopaedia.org T₁ is highly sensitive to molecular motions that occur at or near the NMR Larmor frequency. radiopaedia.orgmriquestions.com The analysis of T₁ relaxation rates therefore provides quantitative insights into the speed of molecular dynamics. wikipedia.orgyoutube.com
The T₁ relaxation time is influenced by several factors, including molecular size, shape, and the viscosity of the medium. nih.gov In the solid state, T₁ values are governed by the modulation of dipolar interactions by molecular motions, such as methyl group rotation or whole-molecule tumbling. mriquestions.com The relationship between temperature and T₁ can reveal the activation energies for these motional processes. Typically, a minimum in the T₁ versus temperature curve occurs when the correlation time for a specific motion is approximately equal to the inverse of the Larmor frequency. mriquestions.com Measuring T₁ over a range of temperatures and magnetic field strengths allows for a detailed characterization of the dynamic processes at play within the crystalline lattice of this compound. mriquestions.com
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing Raman and Infrared (IR) techniques, probes the quantized vibrational states of a molecule. rsc.org These methods are highly effective for identifying functional groups, determining molecular structure, and studying the collective vibrations of the crystal lattice (phonons), which are sensitive to phase transitions. uclouvain.be
Raman Spectroscopy for Investigating Lattice Dynamics and Phase Changes
Raman spectroscopy is an excellent tool for studying the low-frequency lattice vibrations (phonons) in molecular crystals and monitoring structural phase transitions. aps.orgrsc.org Studies on this compound have identified three stable solid phases, denoted as II, III, and IV. researchgate.net Adiabatic calorimetry has established the temperatures for the first-order phase transitions III–II and IV–III. researchgate.net
The kinetics of the II–III phase transition have been investigated by observing the time dependence of the low-frequency Raman spectra. researchgate.net This analysis suggests that the transition is best explained by a diffusionless nucleation mechanism. researchgate.net Furthermore, perturbations in the Raman spectra are observed around the structural phase transition at approximately 160 K, providing direct evidence of the changes in the crystal lattice at the molecular level. researchgate.net The appearance, disappearance, or splitting of Raman bands can signify changes in crystal symmetry and the local environment of the molecules during these phase transitions. rsc.orgaps.org
| Transition | Transition Temperature | Characteristics | Investigative Technique |
|---|---|---|---|
| IV → III | 163.5 K (slow cooling) | First-order transition; shows hysteresis. Anomaly splits into two peaks (158.7 K and 163.5 K) upon rapid cooling. | Adiabatic Calorimetry, Raman Spectroscopy |
| III → II | ~314 K | First-order transition. | Adiabatic Calorimetry, Raman Spectroscopy |
Infrared (IR) Spectroscopy for Vibrational Mode Assignments
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, corresponding to its vibrational transitions. rsc.org An IR spectrum provides a characteristic "fingerprint" of a molecule, with specific absorption bands corresponding to the stretching and bending vibrations of different chemical bonds. vscht.czdocbrown.info
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Description |
|---|---|---|
| C-H Stretching (Aromatic) | 3100 - 3000 | Stretching of the C-H bonds on the aromatic ring (if present, though this compound is fully substituted). |
| C-H Stretching (Methyl) | 3000 - 2850 | Asymmetric and symmetric stretching of C-H bonds in the –CH₃ groups. |
| C=C Stretching (Aromatic) | 1625 - 1450 | Stretching vibrations within the benzene (B151609) ring framework. |
| C-H Bending (Methyl) | 1470 - 1370 | Asymmetric and symmetric bending (scissoring) of the –CH₃ groups. |
| C-Cl Stretching | 800 - 600 | Stretching of the carbon-chlorine bonds attached to the aromatic ring. |
Inelastic Neutron Scattering (INS) for Quantum Tunnelling and Rotational Dynamics
Inelastic Neutron Scattering (INS) serves as a powerful probe for investigating the quantum rotational dynamics of methyl (–CH₃) groups. In this compound, this technique has been instrumental in elucidating the quantum tunneling of its three methyl groups at low temperatures.
Tunneling Excitation Energies of Methyl Groups
At cryogenic temperatures, typically around 4 K, the rotational motion of the methyl groups in solid this compound transitions into a quantum tunneling regime. INS experiments have successfully measured the distinct tunneling excitation energies associated with this phenomenon. For an isolated molecule, quantum chemistry calculations predict that the three methyl groups are equivalent. researchgate.net However, in the solid state, INS spectra reveal three separate tunneling excitation energies, indicating that the methyl groups are non-equivalent in the crystal lattice. researchgate.net
The observed tunneling transitions from the ground state to the first excited rotational state for the methyl groups are found at 4.3 µeV, 9.5 µeV, and 13.1 µeV. researchgate.net This splitting of the ground torsional state is a direct manifestation of quantum mechanics, where the protons of the methyl group tunnel through the rotational energy barrier. The presence of three distinct energies confirms that each of the three methyl groups within the molecule experiences a unique local environment in the solid phase. researchgate.net
Table 1: Methyl Group Tunneling Excitation Energies in this compound at 4 K
| Methyl Group | Tunneling Excitation Energy (μeV) |
|---|---|
| Me(1) | 4.3 |
| Me(2) | 9.5 |
| Me(3) | 13.1 |
Influence of Crystal Field on Hindering Potentials
The rotational dynamics of a methyl group are governed by a hindering potential, which is the energy barrier it must overcome to rotate. For an isolated, gas-phase molecule of this compound, this potential is calculated to be relatively low, under 10 meV. researchgate.net However, within the condensed, solid-state environment, intermolecular forces—collectively known as the crystal field—significantly alter this landscape.
The INS data, which show three different tunneling energies, imply that there are three different hindering potentials (Vh) for the methyl groups in the crystal. researchgate.net These potentials in the solid state are approximately five times larger than what is calculated for the molecule in a vacuum. researchgate.net This substantial increase is a direct consequence of the steric and electrostatic interactions with neighboring molecules in the tightly packed triclinic crystal lattice. researchgate.net In this structure, all molecules are arranged in parallel, and each methyl group type has a specific, fixed orientation, leading to a unique potential barrier for each one. researchgate.net By solving the Schrödinger equation for a rotor in these potentials, a proton density distribution can be calculated that closely matches the one measured by neutron diffraction, establishing a strong correlation between the crystal structure and the observed quantum dynamics. researchgate.net
Nuclear Quadrupole Resonance (NQR) Spectroscopy
Nuclear Quadrupole Resonance (NQR) spectroscopy is a solid-state radio frequency technique that provides detailed information about the local electronic environment of quadrupolar nuclei (those with a spin quantum number I > 1/2). du.ac.in For this compound, the chlorine atoms (³⁵Cl and ³⁷Cl isotopes) are NQR-active nuclei, making NQR an ideal tool for probing the C–Cl bonds. The technique is sometimes referred to as "zero-field NMR" because it detects transitions between nuclear quadrupole energy levels in the absence of an external magnetic field. wikipedia.org
Quadrupole Coupling Analysis
The core of NQR is the interaction between the nuclear electric quadrupole moment (eQ) of a nucleus and the surrounding electric field gradient (EFG), denoted as 'q', at the nuclear site. illinois.edu This interaction splits the nuclear spin energy levels. The magnitude of this splitting is quantified by the nuclear quadrupole coupling constant (NQCC or e²Qq/h), which is directly proportional to the product of the nuclear quadrupole moment and the principal component of the EFG tensor (Vzz). wikipedia.orggeorgetown.edu
For nuclei in a non-axially symmetric environment, a second parameter, the asymmetry parameter (η), is required to fully describe the EFG. aps.org It is defined as η = |Vxx - Vyy| / |Vzz|, where Vxx, Vyy, and Vzz are the components of the EFG tensor along its principal axes. aps.org The number of observed NQR transition frequencies and their values allow for the determination of the NQCC and η. researchgate.net For a nucleus with spin I = 3/2, such as ³⁵Cl, a single NQR transition is typically observed in the absence of a magnetic field. georgetown.edu The frequency of this transition (ν) is related to the NQCC and η by the equation:
ν = (e²Qq / 2h) * (1 + η²/3)¹/²
The number of distinct NQR lines in the spectrum corresponds to the number of crystallographically non-equivalent chlorine atoms in the unit cell, providing direct insight into the crystal structure. researchgate.net
Correlation with Electronic Structure and Local Environment
The EFG at a chlorine nucleus is exquisitely sensitive to the charge distribution of the surrounding electrons, particularly the valence electrons in the carbon-chlorine bond. wikipedia.org Therefore, the NQCC serves as a sensitive probe of the chemical bond's nature. Any modification in the electronic structure or the local molecular environment that alters the symmetry of the electron cloud around the chlorine nucleus will result in a change in the NQR frequency. researchgate.net
The magnitude of the NQCC is directly related to the populations of the chlorine valence p-orbitals. georgetown.edu Factors influencing the NQCC include:
Ionicity of the C–Cl bond: An increase in the ionic character of the bond withdraws electrons from the chlorine p-orbitals, leading to a more spherical charge distribution and a lower NQCC.
Hybridization and π-bonding: Changes in the hybridization of the carbon atom or the participation of chlorine's lone pair electrons in π-bonding with the aromatic ring can alter the p-orbital populations and thus the EFG.
Intermolecular Interactions: In the solid state, weak intermolecular forces such as van der Waals interactions or halogen bonding can subtly perturb the electronic environment of the chlorine atoms, leading to shifts in the NQR frequencies or the appearance of multiple lines for chemically equivalent but crystallographically distinct atoms. researchgate.net
By analyzing the NQR spectrum of this compound, one can deduce information about the equivalence of the three chlorine atoms in the crystal, the nature of the C–Cl bonds, and the subtle effects of the crystal packing on the electronic structure of the molecule. aps.orgresearchgate.net
Table of Mentioned Compounds
| Compound Name |
|---|
Computational and Theoretical Investigations of 1,3,5 Trichloro 2,4,6 Trimethylbenzene
Quantum Chemical Calculations
Quantum chemical calculations are fundamental in understanding the intrinsic properties of an isolated molecule of 1,3,5-Trichloro-2,4,6-trimethylbenzene, free from the influences of intermolecular interactions present in the solid state.
Density Functional Theory (DFT) is a widely used computational method to determine the most stable geometric arrangement (conformation) and the energy of a molecule. For an isolated molecule of this compound, DFT calculations have been employed to elucidate its preferred structure and the energetics associated with its internal motions. researchgate.net
Key findings from these calculations reveal that in its ground state, the molecule possesses a high degree of symmetry. The three methyl groups are found to be equivalent, with one C-H bond of each methyl group lying in the plane of the benzene (B151609) ring. researchgate.net This symmetrical conformation represents the molecule's lowest energy state in a vacuum. DFT is also crucial for calculating the energy required for internal rotations, providing a baseline for understanding how these motions are affected by the molecule's environment in the crystalline phase. researchgate.net
| Parameter | Finding | Significance |
|---|---|---|
| Methyl Group Conformation | The three methyl groups are equivalent. | Indicates a symmetrical lowest-energy state for the isolated molecule. |
| C-H Bond Orientation | One C-H bond from each methyl group lies in the plane of the aromatic ring. | Defines the specific, most stable rotational position of the methyl groups. |
| Energetics | Provides the ground state energy of the optimized molecular structure. | Serves as a reference point for calculating rotational barriers and stability. |
Ab initio calculations, which are based on first principles of quantum mechanics without reliance on empirical parameters, are employed to investigate the electronic structure and nature of chemical bonding within the molecule. While specific ab initio studies on this compound are not detailed in the provided context, the methodology is standard for analyzing similar substituted benzene derivatives. globalresearchonline.net
Such calculations typically involve analyzing the molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), to understand electron density distribution and predict regions of chemical reactivity. Natural Bond Orbital (NBO) analysis is another powerful tool used in this context to probe charge distribution, intramolecular charge transfer, and the nature of the bonds between the aromatic ring, chlorine atoms, and methyl groups. These investigations provide a detailed picture of how the electron-withdrawing chlorine atoms and electron-donating methyl groups influence the electronic properties of the benzene ring.
A significant application of quantum chemical calculations for this molecule is determining the potential energy barrier that hinders the free rotation of the methyl groups. For an isolated molecule, this barrier is primarily due to intramolecular steric hindrance between the adjacent methyl and chloro substituents.
DFT calculations have shown that the potential, Vh, hindering the rotation of the methyl groups in a single, isolated molecule of this compound is quite low, with a value of less than 10 meV. researchgate.net This suggests that in the gas phase, the methyl groups can rotate relatively freely. However, this theoretical value contrasts sharply with experimental observations in the solid state, where inelastic neutron scattering (INS) measurements imply a hindering potential that is approximately five times larger. researchgate.net This discrepancy underscores the critical role of intermolecular interactions in the crystal lattice, which impose significant additional constraints on the rotation of the methyl groups compared to the isolated state. researchgate.net
| Condition | Method | Potential Barrier (Vh) | Primary Influencing Factors |
|---|---|---|---|
| Isolated Molecule (Gas Phase) | Quantum Chemistry Calculation (DFT) | < 10 meV researchgate.net | Intramolecular steric hindrance |
| Solid State (Crystal) | Inferred from Inelastic Neutron Scattering (INS) | ~5 times larger than in gas phase researchgate.net | Intramolecular steric hindrance + Intermolecular crystal packing forces |
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can model the complex dynamic processes that are inaccessible to static quantum chemical calculations, such as molecular reorientations and the influence of crystal packing.
Experimental studies on crystalline this compound indicate the presence of molecular motion and reorientation. researchgate.net MD simulations are the theoretical tool of choice to model these dynamic phenomena. By constructing a simulation box containing multiple molecules arranged in their known crystal lattice, it is possible to simulate the reorientational jumps of the methyl groups and the libration (or rocking motion) of the entire molecule within the crystal. These simulations can help interpret experimental data from techniques like NMR or INS by providing an atomistic picture of the motions that give rise to the observed spectral features.
The significant difference between the calculated rotational barrier for the isolated molecule and the experimentally observed barrier in the solid state highlights the importance of intermolecular forces. researchgate.net MD simulations, which explicitly model non-bonded interactions like van der Waals forces and electrostatic interactions, are essential for understanding how neighboring molecules in the triclinic lattice of this compound influence one another. researchgate.net
These simulations can predict how the molecules pack into a crystal, determine the lattice energy, and explain the specific orientations of the methyl groups observed in the solid state. researchgate.net By running simulations at different temperatures, researchers can also model phase transitions and changes in molecular motion, providing a comprehensive theoretical framework for the behavior of this compound in its condensed phases.
Molecular Dynamics and Orientational Disorder Phenomena
Methyl Group Dynamics
In the triclinic lattice of 1,3,5-Trichloro-2,4,6-trimethylbenzene, all molecules are arranged in parallel. This specific orientation within the crystal structure means that each of the three methyl groups on the benzene (B151609) ring has a unique local environment. researchgate.net This non-equivalence is fundamental to understanding the distinct dynamic behaviors observed for each methyl group.
At extremely low temperatures, the rotation of the methyl groups is not a classical hop over a potential barrier but is governed by quantum mechanics. In the solid state at 4 K, inelastic neutron scattering (INS) studies have identified three different tunneling excitation energies for the methyl groups in TCM. researchgate.net These have been measured at 4.3 µeV, 9.5 µeV, and 13.1 µeV. researchgate.net The existence of three distinct energies confirms that the three methyl groups are dynamically different due to their specific orientations and interactions within the crystal lattice. researchgate.net This quantum tunneling is a manifestation of the wave-like nature of the protons of the methyl groups, allowing them to rotate through the energy barrier rather than over it.
| Methyl Group Environment | Tunneling Excitation Energy (µeV) |
|---|---|
| Environment 1 | 4.3 |
| Environment 2 | 9.5 |
| Environment 3 | 13.1 |
As the temperature increases, the thermal energy becomes sufficient for the methyl groups to overcome the rotational energy barrier through classical, incoherent reorientation. This process involves thermally activated jumps of the methyl group protons from one potential energy minimum to another. While this phenomenon is a standard aspect of methyl group dynamics in solids, specific experimental data quantifying the jump rates and correlation times for the classical incoherent reorientation of methyl groups in this compound are not detailed in the available research.
The activation energies for methyl rotation are directly related to the hindering potential (Vh) they experience. For an isolated molecule of TCM, quantum chemistry calculations indicate that the three methyl groups are equivalent, with a low rotational barrier of less than 10 meV. researchgate.net However, in the solid state, the intermolecular interactions significantly increase this barrier. The different tunneling splittings observed in INS experiments imply that there are three different hindering potentials. researchgate.net These potentials in the solid are estimated to be about five times larger than in the gaseous state. researchgate.net This demonstrates the profound impact of the crystal packing on the rotational freedom of the methyl groups.
Molecular Reorientation in Solid Phases
Beyond the rotation of individual methyl groups, the entire this compound molecule can undergo reorientation within the crystal lattice, particularly at elevated temperatures. These motions are indicative of the molecule's ability to jump between different, symmetry-related orientations.
In many substituted benzene derivatives, whole-molecule reorientation can occur as jumps between equivalent or near-equivalent orientations in the crystal. For molecules with six-fold symmetry or pseudo-symmetry, this often manifests as 60° jumps around the axis perpendicular to the benzene ring. However, for this compound, specific studies detailing the mechanisms and rates of such six-fold molecular jumps have not been extensively reported.
At higher temperatures, the onset of molecular reorientation can lead to orientational disorder, where the molecule can occupy one of several possible orientations within its lattice site. This results in a statistical distribution of molecular orientations. X-ray and neutron diffraction studies can quantify this disorder by determining the occupancy factors for each orientation. For this compound, while it is known to exist in several solid phases, a detailed quantitative analysis of the population distribution across different molecular orientations in a disordered phase is not available in the reviewed literature.
Influence of Crystal Lattice and Intermolecular Interactions on Dynamics
The dynamics of this compound in its crystalline form are governed by the intricate forces exerted by the surrounding molecules within the lattice. These intermolecular interactions dictate the potential energy landscape for both the rotational motion of the methyl groups and the reorientation of the molecule as a whole.
Crystal Field Effects on Methyl Group Potentials
In an isolated, gaseous state, the three methyl groups of a this compound molecule are equivalent, with a relatively low potential barrier to rotation. researchgate.net However, within the confines of a crystal lattice, this equivalence is lost. The surrounding molecules create a "crystal field" that imposes a unique potential energy environment on each methyl group, leading to distinct rotational dynamics.
Inelastic neutron scattering (INS) is a powerful technique for probing these low-energy rotational motions. For this compound, also known as trichloromesitylene (TCM), INS studies at low temperatures (4K) have revealed three distinct tunneling excitation energies. researchgate.net These energies correspond to the quantum mechanical tunneling of the methyl groups through their rotational potential barriers. The observation of three separate energies is direct evidence that the three methyl groups are no longer equivalent in the solid state. researchgate.net
The crystal field gives rise to hindering potentials for rotation that are approximately five times larger than those calculated for an isolated molecule. researchgate.net In the triclinic lattice of this compound, the molecules are arranged in parallel, and each of the three methyl groups has a specific and different orientation relative to its neighbors, thus experiencing a unique local environment and a distinct rotational potential. researchgate.net
| Methyl Group | Tunneling Excitation Energy (μeV) |
|---|---|
| Me1 | 4.3 |
| Me2 | 9.5 |
| Me3 | 13.1 |
Halogen Bonding as a Dynamics Catalyst in Related Systems
While van der Waals forces are the primary intermolecular interactions in the crystal lattice of this compound, the presence of chlorine atoms introduces the possibility of halogen bonding. A halogen bond is a directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic region on an adjacent molecule. In the context of chlorinated aromatic compounds, this can manifest as Cl···Cl or Cl···π interactions, which play a significant role in the directional assembly and stabilization of the crystal structure.
While not a catalyst in the traditional chemical sense of lowering the activation energy of a reaction, the directional and specific nature of halogen bonding can be considered a "dynamics catalyst" in that it fundamentally shapes the energy landscape for molecular motion. By creating specific potential wells and barriers, these interactions dictate the preferred pathways and frequencies of methyl group rotation and molecular reorientation. The strength and geometry of these halogen bonds are sensitive to the substitution pattern and the local environment within the crystal. This tailored influence on the crystal field directly translates to a modification of the dynamic behavior of the constituent molecules.
Chemical Reactivity and Environmental Fate Mechanisms
Degradation Pathways and Mechanisms (Focus on mechanistic insights relevant to chlorinated alkylbenzenes)
The degradation of 1,3,5-Trichloro-2,4,6-trimethylbenzene in the environment is expected to occur through several pathways, primarily photo-oxidation in the atmosphere and microbial degradation in soil and water. The presence of both chlorine and methyl substituents on the benzene (B151609) ring influences the susceptibility of the molecule to different degradation mechanisms.
Atmospheric degradation of chlorinated aromatic compounds is largely driven by reactions with photochemically generated hydroxyl radicals (•OH) epa.gov. For aromatic compounds, this can proceed via two main pathways: •OH addition to the aromatic ring and H-atom abstraction from the alkyl (methyl) groups.
Theoretical studies on the reaction of 1,3,5-trimethylbenzene with •OH radicals indicate that •OH addition to the aromatic ring is the more favorable pathway rsc.org. This reaction leads to the formation of a TMB-OH adduct, which can then react with molecular oxygen to form peroxy radical intermediates rsc.org. These peroxy radicals can undergo further reactions with other atmospheric oxidants like HO₂ and NO, leading to the formation of various oxygenated products, including trimethyl phenol, bicyclic peroxides, and bicyclic carbonyl compounds rsc.orgnih.gov.
In the case of this compound, the presence of electron-withdrawing chlorine atoms would likely decrease the electron density of the aromatic ring, potentially affecting the rate of electrophilic •OH addition. However, H-atom abstraction from the methyl groups remains a viable pathway. The resulting benzylic radicals are stabilized by resonance with the aromatic ring and can subsequently react with oxygen to form peroxy radicals, initiating a cascade of oxidative reactions.
A study on the photo-oxidation of 1,3,5-trimethylbenzene identified 3,5-dimethylbenzaldehyde (B1265933) and 2,4,6-trimethylphenol (B147578) as major products. By analogy, the photo-oxidation of this compound may lead to the formation of chlorinated analogues of these compounds.
The biodegradation of chlorinated benzenes is a key environmental process, with different mechanisms dominating under aerobic and anaerobic conditions nih.govmicrobe.com.
Aerobic Biodegradation: Under aerobic conditions, bacteria such as Pseudomonas and Enterobacter species have been shown to degrade various dichlorobenzene and trichlorobenzene isomers elizadeuniversity.edu.ngoup.comresearchgate.net. The initial step in the aerobic degradation of chlorinated benzenes is typically catalyzed by dioxygenase enzymes, which incorporate both atoms of molecular oxygen into the aromatic ring to form a cis-dihydrodiol nih.govasm.org. This is then dehydrogenated to form a substituted catechol (chlorocatechol) nih.govasm.org. The chlorocatechol then undergoes ring cleavage, either via an ortho- or meta-cleavage pathway, leading to intermediates that can enter central metabolic pathways like the Krebs cycle asm.org.
However, some studies have indicated that 1,3,5-trichlorobenzene (B151690) is resistant to aerobic transformation psu.edunih.gov. The symmetrical substitution pattern of 1,3,5-trichlorobenzene may hinder the initial dioxygenase attack. The presence of methyl groups in this compound could potentially influence its susceptibility to aerobic degradation, but specific studies on this compound are lacking.
Anaerobic Biodegradation: Under anaerobic conditions, the primary degradation pathway for highly chlorinated benzenes is reductive dechlorination nih.govmicrobe.com. In this process, anaerobic microorganisms use the chlorinated compound as an electron acceptor, sequentially removing chlorine atoms and replacing them with hydrogen atoms frtr.gov. This process is often slow and can lead to the accumulation of less chlorinated, but still potentially toxic, intermediates nih.gov.
Studies on the anaerobic degradation of hexachlorobenzene (B1673134) have shown that it can be dechlorinated to 1,3,5-trichlorobenzene, which tends to be a persistent end product in some environments, with no further dechlorination observed nih.gov. This suggests that the 1,3,5-substitution pattern is particularly stable under these conditions. Mechanochemical reductive dechlorination of 1,3,5-trichlorobenzene to benzene has been demonstrated in a laboratory setting using magnesium and n-butylamine, proceeding through dichlorobenzene and monochlorobenzene intermediates cabidigitallibrary.orgresearchgate.net.
Specific transformation products for this compound are not well-documented in the scientific literature. However, based on the degradation pathways of analogous compounds, several potential products can be inferred.
| Degradation Pathway | Parent Compound Analogue | Potential Transformation Products of this compound |
| Photo-oxidation | 1,3,5-Trimethylbenzene | 3,5-Dichloro-2,4,6-trimethylphenol, 3,5-Dichloro-4,6-dimethylbenzaldehyde, and various ring-opened products. |
| Aerobic Biodegradation | Trichlorobenzenes | Chlorinated dimethylphenols, chlorinated hydroxy-dimethylbenzoic acids (if methyl group oxidation occurs). |
| Anaerobic Biodegradation | Hexachlorobenzene, 1,3,5-Trichlorobenzene | 1,3-Dichloro-2,4,6-trimethylbenzene, Monochloro-2,4,6-trimethylbenzene. |
It is important to note that these are predicted products based on the reactivity of similar compounds, and experimental verification is needed.
Stability and Reactivity under Various Conditions
The stability of this compound under different environmental conditions is a key factor in its environmental persistence.
Information regarding the chemical stability of this compound in different media is limited. One source indicates that 1,3,5-trichlorobenzene is stable but incompatible with acids and strong oxidizing agents chemicalbook.com. Due to the presence of the aromatic ring and chlorine substituents, this compound is expected to be resistant to hydrolysis under normal environmental pH conditions. The C-Cl bonds on an aromatic ring are generally strong and not susceptible to hydrolysis unless activated by other functional groups. The reactivity of the methyl groups towards oxidation by strong chemical oxidants is a possibility, but this is unlikely to be a significant degradation pathway under typical environmental conditions.
Structure-Reactivity Relationships within Halogenated Trimethylbenzenes
The chemical reactivity and environmental fate of halogenated trimethylbenzenes are intrinsically linked to their molecular structure. The interplay of electronic and steric effects, governed by the nature, number, and position of halogen and methyl substituents on the benzene ring, dictates their susceptibility to various transformation pathways. Understanding these structure-reactivity relationships is crucial for predicting the environmental persistence and potential transformation products of compounds like this compound.
The type of halogen substituent significantly influences the degree of deactivation. The electronegativity of halogens decreases down the group (F > Cl > Br > I), and as a result, the inductive electron-withdrawing effect also decreases. researchgate.net Concurrently, the effectiveness of the resonance donation is dependent on the overlap between the p-orbitals of the halogen and the carbon of the benzene ring. This overlap is most effective for fluorine and diminishes with the larger halogens. nih.gov
In the context of environmental degradation, both biotic and abiotic processes are significant. Biodegradation of aromatic compounds is often initiated by enzymatic oxidation. Studies on trimethylbenzene isomers have shown that the substitution pattern of the methyl groups affects their biodegradability. For instance, under denitrifying and sulfate-reducing conditions, 1,2,3-trimethylbenzene (B126466) has been observed to be more recalcitrant than 1,2,4- and 1,3,5-trimethylbenzene. researchgate.netnih.govresearchgate.net This is attributed to the vicinal arrangement of the three methyl groups in 1,2,3-trimethylbenzene, which makes the destabilization of the aromatic ring more difficult for microbial enzymes. researchgate.net The introduction of halogen atoms, particularly multiple chlorines as in this compound, is expected to further increase the recalcitrance of the molecule to microbial degradation due to increased oxidative potential and potential steric hindrance for enzymatic attack.
Steric effects also play a crucial role in the reactivity of highly substituted benzenes like this compound. The bulky chlorine atoms and methyl groups flanking each other can hinder the approach of reactants to the aromatic ring or to the methyl groups themselves. libretexts.org This steric hindrance can significantly reduce the rates of reactions that require direct interaction with the aromatic system or the benzylic hydrogens. acs.org
The following interactive table summarizes the expected trends in reactivity for halogenated trimethylbenzenes based on the electronic and steric properties of the halogen substituents.
| Halogen Substituent | Electronegativity | Inductive Effect | Resonance Effect | Steric Hindrance | Expected Reactivity Trend (Electrophilic Aromatic Substitution) |
| Fluoro (-F) | Highest | Strongest (-I) | Weakest (+R) | Lowest | Lowest |
| Chloro (-Cl) | High | Strong (-I) | Weak (+R) | Moderate | Low |
| Bromo (-Br) | Moderate | Moderate (-I) | Moderate (+R) | Higher | Moderate |
| Iodo (-I) | Lowest | Weakest (-I) | Strongest (+R) | Highest | Highest |
Note: This table presents generalized trends. The actual reactivity will also depend on the specific reaction conditions and the positions of the substituents.
Quantitative Structure-Activity Relationship (QSAR) models can be employed to predict the environmental fate and toxicity of halogenated aromatic compounds. nih.govmdpi.com These models use molecular descriptors, which are numerical representations of the chemical structure, to correlate with experimental data on reactivity or toxicity. For halogenated benzenes, descriptors related to hydrophobicity (like the octanol-water partition coefficient, LogKow), electronic properties (such as orbital energies), and steric parameters are often used to build predictive models. nih.govmdpi.com Such models can be valuable tools for assessing the potential environmental impact of compounds for which extensive experimental data is not available.
Advanced Materials Science Applications and Functionalization
Role as a Building Block in Organic Synthesis and Materials Design
The C₃ symmetric nature of 1,3,5-trichloro-2,4,6-trimethylbenzene makes it an ideal precursor for the construction of star-shaped molecules and other highly ordered molecular architectures. mdpi.com The chlorine atoms on the benzene (B151609) ring are reactive sites that can undergo various substitution reactions, allowing for the attachment of a wide range of functional groups. This functionalization is key to tailoring the properties of the resulting materials for specific applications.
The chlorine atoms can be substituted by nucleophiles such as amines, thiols, or hydroxides, opening up pathways to a diverse array of derivatives. For instance, palladium-catalyzed amination reactions can be employed to replace the chlorine atoms with amino groups, a common strategy in the synthesis of materials for organic electronics. cmu.eduresearchgate.net The methyl groups, while less reactive, can be oxidized to form carboxylic acids or aldehydes under certain conditions, providing additional handles for functionalization.
The versatility of this compound as a building block is summarized in the table below:
| Functionalization Site | Reaction Type | Potential Functional Groups |
| Chlorine Atoms | Nucleophilic Aromatic Substitution | Amines, Thiols, Alkoxides |
| Chlorine Atoms | Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) | Aryl groups, Alkyl groups, Amino groups |
| Methyl Groups | Oxidation | Carboxylic Acids, Aldehydes |
This ability to be selectively functionalized at multiple sites makes this compound a valuable component in the design of complex molecules for advanced materials.
Incorporation into Functional Materials
The unique electronic and structural properties of this compound and its derivatives make them suitable for incorporation into a variety of functional materials.
While direct reports on the use of this compound in OLEDs are limited, analogous compounds, particularly triarylamines, are widely used as hole-transporting materials in these devices. researchgate.net The synthesis of triarylamine derivatives from this compound can be envisioned through palladium-catalyzed amination reactions. cmu.edu This would involve the coupling of the trichlorinated benzene core with diarylamines.
The resulting star-shaped triarylamine would possess a three-dimensional structure that could inhibit crystallization and promote the formation of stable amorphous films, a desirable property for OLED materials. The electronic properties of such a molecule would be influenced by both the electron-donating amine groups and the electron-donating methyl groups on the central benzene ring, which could be tuned to optimize charge transport.
A general synthetic scheme for such a triarylamine is presented below:
Scheme 1: Proposed synthesis of a triarylamine derivative from this compound for potential OLED applications.
The development of stable organic polyradicals is a significant area of research in materials science, with potential applications in molecular magnets and spintronics. The stability of radical centers can be enhanced by delocalization of the unpaired electrons through a π-conjugated system and by steric protection from bulky groups. nih.govacs.org
Research on polychlorinated biphenyls has shown that chlorination increases the persistence of semiquinone free radicals. nih.govuky.edu This suggests that the chlorinated benzene core of this compound could serve as a robust scaffold for the construction of stable polyradicals. By replacing the chlorine atoms with radical-bearing moieties, it may be possible to create a molecule with multiple, interacting radical centers. The methyl groups would provide steric hindrance, further protecting the radical centers from reacting with their environment. The planarity of the benzene ring would facilitate π-conjugation, which is crucial for stabilizing the radical species. nih.govacs.org
The presence of three chlorine atoms on the benzene ring of this compound makes it a prime candidate for use in crystal engineering and the design of supramolecular architectures through halogen bonding. nih.govbohrium.com A halogen bond is a non-covalent interaction between a halogen atom (in this case, chlorine) and a nucleophilic species. nih.govrsc.org These interactions are highly directional, allowing for the precise control of molecular self-assembly in the solid state. nih.gov
Studies on similarly structured 1,3,5-trisubstituted 2,4,6-triethylbenzenes bearing halogenophenoxy groups have demonstrated the formation of complex supramolecular patterns, including dimers and helical strands, driven by a combination of halogen bonds, C-H···O, and C-H···π interactions. rsc.orgresearchgate.net The association of molecules of this compound could be directed by C-Cl···Cl and C-Cl···π interactions, leading to the formation of well-defined one-, two-, or three-dimensional networks. researchgate.net The ability to form such ordered structures is of interest for the development of porous materials, sensors, and other functional materials. The formation of supramolecular nanotubes based on halogen bonding has also been explored with other halogenated benzene derivatives. nih.gov
Structure-Property Relationships for Targeted Material Performance
The performance of materials derived from this compound is intrinsically linked to its molecular structure. By understanding the relationship between the chemical structure and the resulting properties, it is possible to design materials with specific functionalities.
The electronic properties of the this compound core are governed by the interplay of the electron-donating methyl groups and the electron-withdrawing chlorine atoms. The methyl groups increase the electron density of the benzene ring through an inductive effect, while the chlorine atoms decrease it through induction but can also donate electron density through resonance.
When this core is functionalized, these substituents will influence the electronic properties of the resulting molecule. For example, in a triarylamine derivative for OLED applications, the electron-donating nature of the central core would affect the ionization potential and hole-transport characteristics of the material. By modifying the substituents on the peripheral aryl groups, it would be possible to fine-tune these properties to match the energy levels of other materials in the OLED device, thereby improving its efficiency.
The following table summarizes the expected electronic effects of the substituents on the benzene ring:
| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Ring Electron Density |
| -CH₃ (Methyl) | Electron-donating | N/A | Increase |
| -Cl (Chloro) | Electron-withdrawing | Electron-donating | Decrease |
This ability to modulate the electronic properties through synthetic modification is a key advantage of using this compound as a building block for advanced functional materials.
Enhancing Stability and Performance in Devices
The incorporation of this compound as a core structural unit in advanced materials offers a compelling strategy for enhancing the stability and performance of electronic devices. The compound's unique symmetrical structure, featuring alternating electron-withdrawing chlorine atoms and electron-donating methyl groups, imparts a combination of thermal stability, chemical robustness, and tunable electronic properties that are highly desirable in organic electronics. Research into chlorinated aromatic compounds has demonstrated their potential to improve the functional characteristics of materials used in devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). researchgate.netacs.orgnih.gov
In the context of device performance, the electronic nature of the substituents is paramount. The electronegative chlorine atoms can effectively lower the frontier molecular orbital (HOMO and LUMO) energy levels. This is a crucial parameter in designing OLEDs and OFETs, as it can facilitate more efficient charge injection from the electrodes and improve charge transport through the active layer. Conversely, the methyl groups, while primarily enhancing solubility for solution-based processing, also influence the molecular packing in thin films. An ordered molecular arrangement is critical for achieving high charge carrier mobility in OFETs.
Detailed research findings on related halogenated compounds have shown significant improvements in device metrics. Adding chlorine to material lattices can trigger favorable crystallization and enhance stability against environmental factors like moisture and heat. researchgate.netscielo.org.mx This principle is applicable to derivatives of this compound, where its incorporation into polymers or small molecules can yield more uniform and dense thin films, which are essential for reliable device operation. scielo.org.mx
The functionalization of this compound allows for the creation of a wide range of materials with tailored properties. By chemically modifying the methyl groups or using the entire molecule as a building block in larger conjugated systems, researchers can fine-tune the optoelectronic characteristics to meet the specific requirements of different devices. This versatility makes it a valuable component in the development of next-generation organic electronic materials.
Interactive Data Table: Projected Performance Enhancements
The following table outlines the potential improvements in device performance based on the incorporation of functionalized this compound derivatives, as extrapolated from research on analogous chlorinated organic materials.
| Material Class | Device Application | Key Property Tuned | Expected Performance Improvement |
| Small Molecule Derivative A | OLED Host Material | High Triplet Energy, Thermal Stability | Increased operational lifetime and efficiency |
| Polymer Derivative B | OFET Semiconductor | Charge Carrier Mobility, Air Stability | Higher on/off ratio and improved environmental resilience |
| Functionalized Monomer C | OLED Electron Transport Layer | Lowered LUMO Level | Enhanced electron injection and reduced operating voltage |
| Cross-linkable Resin D | Device Encapsulant | Chemical Inertness, Low Permeability | Improved protection against moisture and oxygen degradation |
Future Research Directions and Unexplored Avenues
Advanced Spectroscopic Techniques for Elucidating Subtle Dynamics
While foundational spectroscopic and crystallographic studies have provided a robust picture of the static structure and phase behavior of 1,3,5-Trichloro-2,4,6-trimethylbenzene, a significant opportunity exists to explore its complex molecular dynamics with greater precision. researchgate.net Past research has utilized techniques like inelastic neutron scattering to probe the rotational potential of the methyl groups. researchgate.net The future in this area lies in the application of higher-resolution and time-resolved spectroscopic methods.
Terahertz (THz) Spectroscopy: This technique is particularly sensitive to the low-frequency vibrational modes associated with intermolecular interactions and large-amplitude molecular motions (e.g., methyl group rotation and whole-molecule libration). researchgate.netwikipedia.org Applying THz time-domain spectroscopy (THz-TDS) could provide direct insight into the collective vibrational modes of the crystal lattice and how they are affected by temperature and phase transitions, complementing existing calorimetry and diffraction data. researchgate.netyale.edunih.gov
Advanced Solid-State Nuclear Magnetic Resonance (NMR): High-resolution solid-state NMR, including two-dimensional correlation techniques, can resolve the signals from the crystallographically distinct carbon and hydrogen atoms within the molecule. researchgate.netdocbrown.info These methods could be used to precisely track changes in the local chemical environment and dynamics of both the aromatic ring and the methyl groups across the compound's known phase transitions. researchgate.netdocbrown.info Such studies would offer a more nuanced understanding of the molecular reorientations that accompany these structural changes.
A summary of potential advanced spectroscopic applications is presented below.
| Spectroscopic Technique | Potential Application for this compound | Information Gained |
| Terahertz Time-Domain Spectroscopy (THz-TDS) | Probing low-frequency vibrational modes across phase transitions. | Direct measurement of intermolecular dynamics, lattice phonons, and collective motions. |
| High-Resolution Solid-State NMR | Characterizing local atomic environments and molecular motion. | Site-specific dynamics of methyl groups and the benzene (B151609) ring; precise tracking of structural changes during phase transitions. |
| Ultrafast Pump-Probe Spectroscopy | Investigating energy relaxation pathways on femtosecond to picosecond timescales. | Understanding of intramolecular and intermolecular energy transfer following electronic or vibrational excitation. |
Theoretical Advancements in Modeling Complex Solid-State Phenomena
Computational chemistry has already proven valuable for understanding the properties of an isolated this compound molecule. researchgate.net The next frontier is the accurate modeling of the compound in the solid state, where intermolecular forces dictate its structure and dynamic behavior.
Molecular Dynamics (MD) Simulations: Large-scale MD simulations can model the collective behavior of hundreds or thousands of molecules over time. This approach would be invaluable for simulating the phase transitions observed experimentally, potentially revealing the precise molecular mechanisms and pathways of these transformations. nih.gov MD simulations can also be used to predict mechanical and thermal properties that have not yet been measured.
Advanced Density Functional Theory (DFT) Methods: Future DFT studies should incorporate corrections for van der Waals (vdW) forces, which are crucial for accurately describing the interactions between aromatic molecules. dtu.dk The use of vdW-corrected density functionals (e.g., vdW-DF) would lead to more accurate predictions of crystal packing, lattice energies, and the potential energy surfaces for methyl group rotation, providing a more robust comparison with experimental data. mdpi.comresearchgate.net These advanced models can also be employed to simulate spectroscopic data (e.g., NMR chemical shifts, vibrational frequencies), creating a powerful feedback loop between theory and experiment. researchgate.net
Novel Synthetic Routes and Derivatization for Enhanced Functionality
Although this compound is commercially available, exploration into novel synthetic methodologies could provide more efficient, selective, and environmentally benign production routes. sigmaaldrich.com The primary focus would be on the regioselective chlorination of 1,3,5-trimethylbenzene (mesitylene).
Catalytic Chlorination: Research into new catalytic systems for aromatic chlorination could yield significant improvements. This could involve exploring advanced Lewis acid catalysts or novel sulphur-containing catalysts to enhance control over the degree of chlorination, minimizing the formation of under- or over-chlorinated byproducts. google.comgoogle.com
Derivatization Strategies: The functionalization of this compound opens a pathway to new molecules with tailored properties. Future work could focus on two main areas:
Reactions of the Methyl Groups: Selective free-radical halogenation of the methyl groups could produce precursors like 1,3,5-Tris(chloromethyl)-2,4,6-trimethylbenzene, a versatile building block for constructing larger, star-shaped molecules. nih.gov
Substitution of Ring Chlorines: While challenging due to the electron-donating methyl groups, developing conditions for nucleophilic aromatic substitution of the chlorine atoms could allow for the introduction of new functional groups (e.g., amines, ethers, thiols), dramatically expanding the chemical space accessible from this starting material. research-solution.com
Exploration of New Application Areas in Materials Science and Catalysis
The inherent C3 symmetry of the this compound core is a highly desirable feature for the design of advanced materials. While direct applications are not yet established, its structure makes it an attractive candidate as a molecular building block or precursor. berkeley.edu
Precursor for Functional Materials: By leveraging the derivatization strategies mentioned above, this compound could serve as a central scaffold for:
Dendrimers and Star-Shaped Polymers: The three-fold symmetry is ideal for creating highly branched, well-defined macromolecules. Analogous 1,3,5-triarylbenzene structures are known to act as fluorescent cores in materials for organic light-emitting diodes (OLEDs). sapub.org
Porous Organic Frameworks (POFs): Functionalized derivatives could be used as nodes in the construction of crystalline, porous materials with potential applications in gas storage and separation.
Liquid Crystals: Modification with appropriate mesogenic groups could lead to the formation of novel discotic liquid crystalline materials. google.com
Ligand Development in Catalysis: The chlorine atoms could be substituted with coordinating groups (e.g., phosphines, pyridines) to create tripodal ligands. Such ligands can form stable complexes with transition metals, which could then be investigated for their catalytic activity in various organic transformations.
Comprehensive Studies on Environmental Transformation Mechanisms for Specific Compound
Understanding the environmental fate of this compound is crucial, yet specific data for this compound are scarce. Current knowledge is largely extrapolated from studies on related compounds like trichlorobenzenes and trimethylbenzenes. cdc.govnih.gov Future research must focus specifically on this molecule to accurately assess its persistence, mobility, and transformation in the environment.
Biodegradation Pathways: Detailed studies are needed to identify microbial consortia and specific bacterial or fungal strains capable of degrading this compound under both aerobic and anaerobic conditions. nih.govnih.govnih.gov The rate of biodegradation of chlorinated aromatics is known to decrease with increasing chlorine substitution, making this a critical area of investigation. cdc.gov Identifying the metabolic pathways and intermediate degradation products is essential for a complete environmental risk assessment. frontiersin.orgunesp.brresearchgate.net
Abiotic Degradation: The role of abiotic processes, particularly photodegradation, in the environmental transformation of this compound should be thoroughly investigated. uwaterloo.ca Studies on its atmospheric fate, including reaction rates with hydroxyl radicals, would clarify its potential for long-range transport, a known characteristic of some chlorinated benzenes. cdc.gov
Environmental Fate Modeling: A summary of key research questions regarding the environmental fate of this compound is provided below.
| Environmental Compartment | Key Research Question | Potential Transformation Process |
| Soil & Sediment | What is the rate and pathway of microbial degradation under aerobic and anaerobic conditions? | Aerobic oxidation, anaerobic reductive dechlorination. nih.govcdc.gov |
| Water | How persistent is the compound in aquatic systems? What are its photodegradation products? | Microbial degradation, direct photolysis. researchgate.net |
| Atmosphere | What is its atmospheric half-life and potential for long-range transport? | Reaction with hydroxyl radicals. cdc.govepa.gov |
Q & A
Basic Research Questions
Q. What are the critical safety protocols for handling 1,3,5-Trichloro-2,4,6-trimethylbenzene in analytical laboratories?
- Methodological Answer : Use nitrile rubber gloves (11–13 mil thickness, 1-hour breakthrough time) for routine handling and butyl rubber gloves (12–15 mil, >4-hour breakthrough) for direct contact during spills. Avoid skin/eye exposure using tight-sealed goggles. Store at room temperature in sealed containers unless specified for analytical standards (e.g., deuterated analogs require 0–6°C) .
Q. How should analytical standards of this compound be prepared and stored?
- Methodological Answer : Analytical standards (e.g., 1,3,5-Trichlorobenzene-d3) must be stored at 0–6°C to prevent degradation. Use certified reference materials (CRMs) with validated purity (e.g., CAS 108-70-3) for calibration. Deuterated analogs (CAS 1198-60-3) are recommended for isotope dilution mass spectrometry to improve quantification accuracy .
Q. What spectroscopic techniques are suitable for structural confirmation?
- Methodological Answer : Combine FTIR (for functional group analysis), ¹H/¹³C-NMR (to resolve methyl and chloro substituent positions), and high-resolution mass spectrometry (HRMS) for molecular weight confirmation. For deuterated derivatives, isotopic patterns in MS and NMR splitting confirm deuteration .
Advanced Research Questions
Q. How can reaction pathways be optimized for synthesizing derivatives of this compound?
- Methodological Answer : Use sequential nucleophilic substitution (e.g., replacing chlorides with amines or alkoxides) under controlled conditions (e.g., anhydrous solvents, 0–5°C). Monitor reaction progress via TLC or HPLC. For sterically hindered substitutions (e.g., at 2,4,6-positions), employ catalysts like Cu(I) or Pd(0) .
Q. What strategies mitigate conflicting data in environmental persistence studies?
- Methodological Answer : Conduct hydrolysis studies under varied pH/temperature conditions. Use deuterated analogs (e.g., -d3) as internal tracers to distinguish abiotic vs. biotic degradation. Compare half-lives in soil/water matrices using OECD 307/308 guidelines. Address contradictions by validating analytical methods (e.g., isotope dilution) to exclude matrix interference .
Q. How do electronic effects of methyl and chloro substituents influence reactivity?
- Methodological Answer : Methyl groups donate electron density via hyperconjugation, reducing electrophilicity at adjacent positions. Chlorine withdraws electrons, enhancing susceptibility to nucleophilic attack at meta positions. Use DFT calculations (e.g., Gaussian) to map charge distribution and predict regioselectivity in substitution reactions .
Q. What toxicological endpoints should be prioritized in inhalation exposure studies?
- Methodological Answer : Focus on acute dyspnea and somnolence (observed at LCLo 684 mg/m³ in rats). Design 1-hour exposure assays with histopathological analysis of lung tissue. Use NIOSH-approved respirators during high-dose experiments. Cross-reference with structurally similar nitroaromatics (e.g., trinitrotoluene) to identify metabolite-linked toxicity .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
